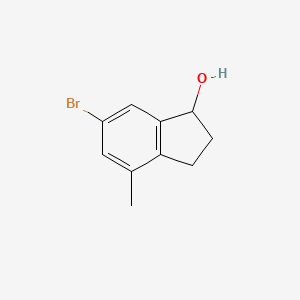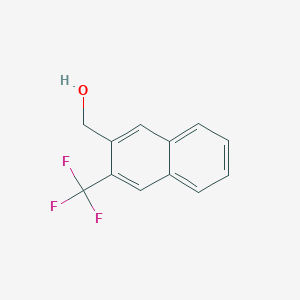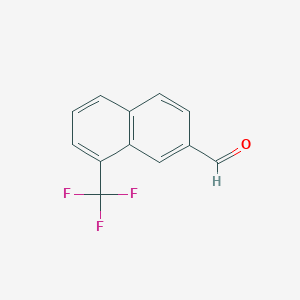
(2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol is a chemical compound with the molecular formula C8H18O5Si It is a silanetriol derivative, which means it contains a silicon atom bonded to three hydroxyl groups and an organic moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol typically involves the reaction of 3-ethyloxetane with a silane compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal catalyst, to facilitate the formation of the silanetriol structure. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and efficiency. The industrial process also includes purification steps to remove any impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxidized derivatives.
Reduction: Reduction reactions can convert the silanetriol to silanes or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include silanols, silanes, and various substituted derivatives. These products have different chemical and physical properties, making them useful in various applications .
Applications De Recherche Scientifique
(2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of (2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-((3-Methyloxetan-3-yl)methoxy)ethyl)silanetriol
- (2-((3-Phenyloxetan-3-yl)methoxy)ethyl)silanetriol
- (2-((3-Butyloxetan-3-yl)methoxy)ethyl)silanetriol
Uniqueness
(2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol is unique due to the presence of the ethyloxetane moiety, which imparts specific chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
486397-63-1 |
|---|---|
Formule moléculaire |
C8H18O5Si |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
2-[(3-ethyloxetan-3-yl)methoxy]ethyl-trihydroxysilane |
InChI |
InChI=1S/C8H18O5Si/c1-2-8(6-13-7-8)5-12-3-4-14(9,10)11/h9-11H,2-7H2,1H3 |
Clé InChI |
ZOGDPDXWPHOQTN-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COCC[Si](O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)









![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)
![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)
